molecular formula C10H5BrClFN2O B13177523 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine

4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine

Cat. No.: B13177523
M. Wt: 303.51 g/mol
InChI Key: QFDYBXPVQAPMLT-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromophenoxy, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine typically involves nucleophilic aromatic substitution reactions. One common method starts with the reaction of 4-bromophenol with 2,4-dichloro-5-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the displacement of a chlorine atom by the phenoxide ion, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the pyrimidine ring can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The bromophenoxy group can engage in cross-coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the structure of the final compound synthesized from this intermediate. For example, if used to create kinase inhibitors, it would likely interact with the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler phenolic compound used in various organic reactions.

    2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine.

    4-Bromoanisole: Another brominated aromatic compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of substituents, which confer specific reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the pyrimidine ring allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H5BrClFN2O

Molecular Weight

303.51 g/mol

IUPAC Name

4-(4-bromophenoxy)-2-chloro-5-fluoropyrimidine

InChI

InChI=1S/C10H5BrClFN2O/c11-6-1-3-7(4-2-6)16-9-8(13)5-14-10(12)15-9/h1-5H

InChI Key

QFDYBXPVQAPMLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)Br

Origin of Product

United States

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